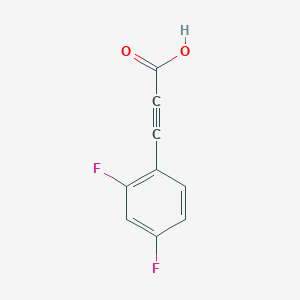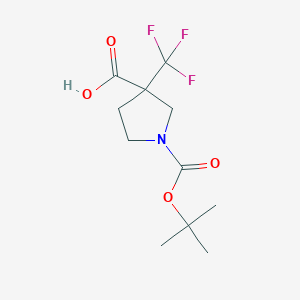
1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone
Descripción general
Descripción
1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone, also known as 1-TMC, is a cyclic ketone with a unique structure that has been studied for its potential applications in scientific research. 1-TMC is a colorless, water-soluble liquid that has a sweet, floral aroma and a slightly bitter taste. Its unique structure is due to the presence of three methyl groups on the cyclohexyl ring, which makes it an interesting compound to study. 1-TMC is a versatile compound that can be used in a wide range of scientific research applications, including drug design, biochemistry, and physiology, among others.
Aplicaciones Científicas De Investigación
Catalytic Oxidation of Cyclohexene
One significant application of derivatives similar to 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone is in the catalytic oxidation of cyclohexene. This process can lead to various products with different oxidation states and functional groups, such as cyclohex-2-en-1-one. These products are vital intermediates in the chemical industry, with applications in academia and industry. This research underlines the importance of controllable and selective catalytic oxidation reactions for cyclohexene, demonstrating the synthetic value of such compounds in producing targeted products (Cao et al., 2018).
Chemical Detection and Sensing
The structural similarity of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone to other cyclic compounds lends itself to applications in chemical detection and sensing. For instance, compounds like cyclohexanone have been studied for their roles in chemical detection, particularly in the use of canines as detectors for explosives. This research highlights the potential for cyclic ketones in developing sensitive and selective detection methods for various compounds, including explosives (Furton & Myers, 2001).
Medicinal Chemistry and Biological Activities
The application of cyclic ketones in medicinal chemistry, particularly in the synthesis, usage, and biological activities of compounds like jasmonic acid and its derivatives, demonstrates the potential of 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone and similar compounds in drug development. Jasmonic acid and its derivatives, being lipid-derived cyclopentanone compounds, show a range of biological activities that are crucial in plant defense mechanisms and have potential therapeutic applications (Ghasemi Pirbalouti et al., 2014).
Enzymatic Degradation of Organic Pollutants
In the field of environmental science, the enzymatic approach to the degradation of organic pollutants highlights the importance of understanding the chemical properties of compounds like 1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone. Enzymes, in the presence of redox mediators, can efficiently degrade recalcitrant compounds, suggesting a role for similar cyclic ketones in enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-(2,4,4-trimethylcyclohexen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-8-7-11(3,4)6-5-10(8)9(2)12/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYCVLYVGFQYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,4-Trimethyl-cyclohex-1-enyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



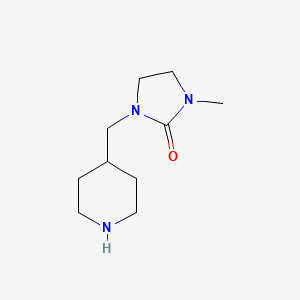


![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
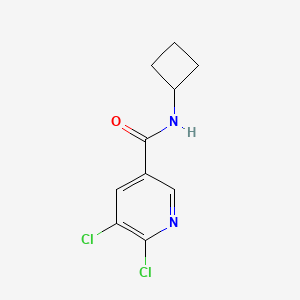
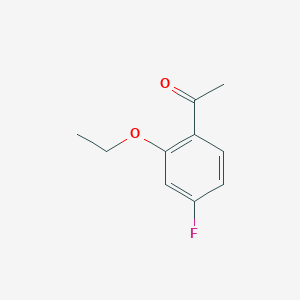
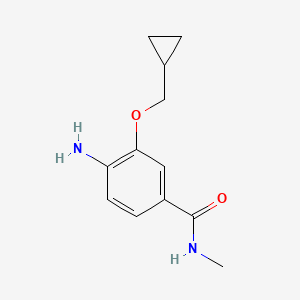
amine](/img/structure/B1454108.png)
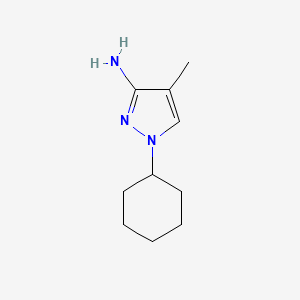
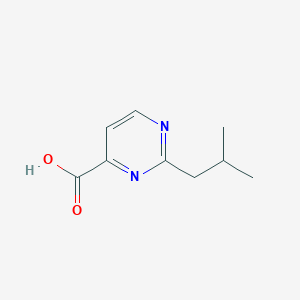
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

